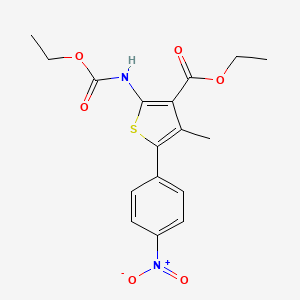

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Description

This compound, with the molecular formula C₁₇H₁₈N₂O₆S (molecular weight: 378.4 g/mol), is a substituted thiophene derivative featuring an ethoxycarbonylamino group at position 2, a methyl group at position 4, and a 4-nitrophenyl substituent at position 5 . Its synthesis involves acylation of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with butyl chloroformate, followed by purification . It is a key intermediate in pharmaceuticals, such as Relugolix, a gonadotropin-releasing hormone antagonist . Safety data indicate hazards including skin/eye irritation and suspected carcinogenicity (H315, H319, H351) .

Properties

IUPAC Name |

ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-4-24-16(20)13-10(3)14(26-15(13)18-17(21)25-5-2)11-6-8-12(9-7-11)19(22)23/h6-9H,4-5H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWXCLIILRALMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308831-93-8 | |

| Record name | ethyl-2-[(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

Reduction: Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-aminophenyl)thiophene-3-carboxylate.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Hydrolysis: Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

3. Drug Development Intermediates

This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its unique functional groups allow for further modifications that can enhance biological activity or alter pharmacokinetic properties .

Material Science

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

2. Photovoltaic Applications

Research has explored the use of thiophene-based compounds in solar cells due to their favorable charge transport characteristics. This compound can be incorporated into polymer blends to improve the efficiency of energy conversion processes .

Organic Synthesis

1. Building Block for Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity allows chemists to introduce various functional groups through established synthetic pathways, facilitating the development of new materials and drugs .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thiophene ring provides a stable scaffold that can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and key properties of the target compound and analogs:

Electronic and Reactivity Differences

- Nitro vs. Methoxy Groups: The target compound’s 4-nitrophenyl group (-NO₂) is electron-withdrawing, enhancing electrophilic reactivity and stability under acidic conditions. In contrast, the 4-methoxyphenyl analog (-OCH₃) in is electron-donating, increasing susceptibility to oxidation .

- Amino vs. Ethoxycarbonylamino Groups: The unsubstituted -NH₂ group in allows for hydrogen bonding and nucleophilic reactions, whereas the ethoxycarbonylamino group (-OCO₂Et) in the target compound introduces steric bulk and reduces basicity, affecting solubility and metabolic stability .

Research Findings and Data

Crystallography and Stability

- Thiophene derivatives like the target compound often exhibit planar geometries, with nitro groups influencing crystal packing via π-π stacking and hydrogen bonding (e.g., N–H···O interactions) .

Biological Activity

Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C17H18N2O6S

- Molecular Weight : 378.4 g/mol

- CAS Number : 308831-93-8

These properties indicate a complex structure that may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various thiophene derivatives, including those related to this compound. The compound has been tested against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Screening

A study published in 2012 synthesized a series of thiophene derivatives and screened them for antibacterial activity against several strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial properties, with some derivatives showing higher efficacy than standard antibiotics .

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | High |

| Candida albicans | Moderate |

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Similar studies demonstrated that thiophene derivatives could inhibit fungal growth effectively, suggesting that this compound may also possess antifungal properties. The compound was tested against common fungal pathogens such as Aspergillus flavus and Candida albicans, showing promising results in inhibiting their growth .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic processes. The presence of the nitrophenyl group is believed to enhance its interaction with target sites within microbial cells, leading to increased permeability and subsequent cell death.

Potential Therapeutic Applications

Given its antimicrobial and antifungal properties, this compound holds potential for development as a therapeutic agent. Its efficacy against resistant strains of bacteria and fungi could make it a valuable addition to current antimicrobial strategies.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:

- Step 1 : Cyclization of precursor molecules (e.g., via Gewald reaction) to form the thiophene ring.

- Step 2 : Introduction of the nitrobenzamido group using coupling agents like DCC (dicyclohexylcarbodiimide) in dimethylformamide (DMF).

- Step 3 : Esterification with ethanol under acidic conditions to attach the ethoxycarbonylamino group.

Reaction conditions often require catalysts (e.g., triethylamine) and inert atmospheres to prevent side reactions . - Key Tools : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography ensures purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and functional groups. For example, the 4-nitrophenyl group shows distinct aromatic proton signals at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 378.4 for C17H18N2O6S) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Enzyme Inhibition : Tested against kinases or proteases using fluorometric assays. Activity correlates with the nitro group’s electron-withdrawing effects .

- Anti-inflammatory Screening : Evaluated via COX-2 inhibition in RAW 264.7 macrophage cells, with IC50 values compared to reference drugs .

- Antimicrobial Assays : Disk diffusion methods against Gram-positive/negative bacteria reveal moderate activity, likely due to the thiophene core’s membrane disruption potential .

Q. How does the nitro group at the 4-phenyl position influence chemical reactivity?

- Methodological Answer : The nitro group is electron-withdrawing, enhancing electrophilic substitution reactions at the thiophene ring’s 3-position. For example:

- Nucleophilic Aromatic Substitution : Reacts with amines under basic conditions to form amino derivatives.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H2) converts the nitro group to an amine, altering solubility and bioactivity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Ethanol/Water Mixtures : Effective for removing polar impurities due to the compound’s moderate solubility in ethanol.

- Dichloromethane/Hexane : Non-polar systems yield high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : DMF enhances coupling reactions but requires strict anhydrous conditions to avoid hydrolysis .

- Catalyst Screening : Triethylamine vs. DMAP (4-dimethylaminopyridine) comparisons improve acylation efficiency .

- Purification : Flash chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves regioisomers .

Q. How do structural analogs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative SAR Studies : Replace the 4-nitrophenyl group with halogenated or methoxy variants to assess steric/electronic effects on enzyme inhibition .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like COX-2, explaining discrepancies in IC50 values .

Q. What advanced spectroscopic methods elucidate mechanistic pathways in its reactions?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Maps coupling between thiophene protons and adjacent substituents to track intermediates .

- Isotopic Labeling : 15N-labeled nitro groups monitored via 15N NMR reveal reduction kinetics in catalytic hydrogenation .

Q. How can derivative synthesis enhance selectivity toward cancer targets?

- Methodological Answer :

- Functional Group Modifications : Introduce sulfonamide or trifluoromethyl groups to improve binding to kinase ATP pockets .

- Prodrug Strategies : Convert the ethyl ester to a phosphate ester for enhanced cellular uptake, followed by enzymatic activation .

Q. What strategies mitigate toxicity concerns identified in safety data sheets (SDS)?

- Methodological Answer :

- In Vitro Toxicity Assays : HepG2 cell viability assays (MTT protocol) identify toxicophores (e.g., nitro groups) .

- Structural Detoxification : Replace the nitro group with a cyano moiety to reduce mutagenic potential while retaining bioactivity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Functional Group Modified | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K2CO3, DMF, 80°C | Nitro → Amine | |

| Ester Hydrolysis | NaOH, EtOH/H2O, reflux | Ethyl ester → Carboxylic acid | |

| Acylation | Acetyl chloride, pyridine, 0°C | Amino → Acetamide |

Q. Table 2: Biological Activity Comparison of Structural Analogs

| Analog Structure | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl variant | COX-2 | 0.45 | 12.3 | |

| 4-Chlorophenyl variant | EGFR Kinase | 1.2 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.